molecular formula C13H20N2O B2937454 3-butyl-1-(2-phenylethyl)urea CAS No. 67616-04-0

3-butyl-1-(2-phenylethyl)urea

Cat. No.: B2937454
CAS No.: 67616-04-0
M. Wt: 220.316
InChI Key: CXZZAQYSBHZHTB-UHFFFAOYSA-N
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Description

3-butyl-1-(2-phenylethyl)urea is an organic compound with the molecular formula C13H20N2O. This compound has garnered attention due to its potential applications in various fields of research and industry. It is characterized by a butyl group attached to the nitrogen atom of the urea moiety and a phenylethyl group attached to the other nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-1-(2-phenylethyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of butylamine with phenylethyl isocyanate under mild conditions. This reaction can be carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to optimize the reaction rate and product quality .

Chemical Reactions Analysis

Types of Reactions

3-butyl-1-(2-phenylethyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various urea derivatives, amine derivatives, and substituted urea compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-butyl-1-(2-phenylethyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-butyl-1-(2-phenylethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-butyl-3-(2-phenylethyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen atom in the urea moiety.

    1-butyl-3-(2-phenylethyl)carbamate: Similar structure but with a carbamate group instead of a urea group.

Uniqueness

3-butyl-1-(2-phenylethyl)urea is unique due to its specific combination of butyl and phenylethyl groups attached to the urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-butyl-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-3-10-14-13(16)15-11-9-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZZAQYSBHZHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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